molecular formula C22H20Cl2O5 B11160416 ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11160416
M. Wt: 435.3 g/mol
InChI Key: VKWCTDAMYHNXJK-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, chlorobenzyl, and ethyl propanoate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Benzylation: The 7-position is benzylated using 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant with a similar chromen-2-one core but different substituents.

    Flavonoids: Naturally occurring compounds with a chromen-2-one core, known for their antioxidant properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20Cl2O5

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-15-13(2)16-10-18(24)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-17(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

VKWCTDAMYHNXJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Cl)Cl)C

Origin of Product

United States

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